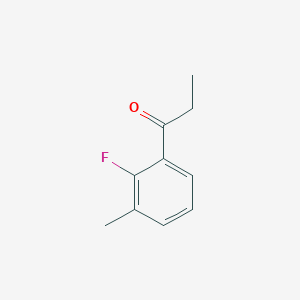

1-(2-Fluoro-3-methylphenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(2-fluoro-3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11FO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

YAGRBAXEJCYOKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1F)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluoro 3 Methylphenyl Propan 1 One

Established Synthetic Routes to Aryl Propyl Ketones

The formation of the bond between the aromatic ring and the propanoyl group is a critical step in the synthesis of 1-(2-fluoro-3-methylphenyl)propan-1-one. Several classical and modern organic reactions can be employed to achieve this transformation.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 2-fluoro-3-methylbenzene (or a suitable precursor) with propanoyl chloride or propanoic anhydride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.com The choice of Lewis acid is crucial and commonly includes aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing multiple acylations. organic-chemistry.org

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Key Considerations |

| Propanoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane, Carbon disulfide | Stoichiometric amounts of catalyst are often required. wikipedia.org |

| Propanoic anhydride | Iron(III) chloride (FeCl₃) | Nitrobenzene | Milder conditions may be possible with more reactive substrates. |

| Propanoyl chloride | Zinc oxide (ZnO) | Solvent-free | A potential "greener" alternative with a solid catalyst. organic-chemistry.org |

Grignard Reagent Based Syntheses

Grignard reagents offer a powerful alternative for the formation of carbon-carbon bonds. adichemistry.com The synthesis of this compound via this method would likely involve the reaction of a Grignard reagent derived from a halogenated 2-fluoro-3-methylbenzene with a suitable propanoyl electrophile.

One common approach is the addition of an organomagnesium halide to a nitrile, which, after hydrolysis, yields a ketone. organic-chemistry.org For instance, 2-fluoro-3-methylphenylmagnesium bromide could be reacted with propanenitrile. Alternatively, the reaction of a Grignard reagent with an acyl chloride at low temperatures can also afford the desired ketone in good yield. wisc.edu The use of Weinreb amides provides another efficient route, as the intermediate is stable to further addition of the Grignard reagent. adichemistry.com

Organometallic Coupling Approaches

Modern organometallic cross-coupling reactions provide a versatile toolkit for the synthesis of aryl ketones. These reactions typically involve a transition-metal catalyst, most commonly palladium, to couple an organometallic reagent with an organohalide. openstax.org

For the target molecule, a Stille coupling could be envisioned between an organostannane, such as (2-fluoro-3-methylphenyl)trimethylstannane, and propanoyl chloride in the presence of a palladium catalyst. Similarly, a Suzuki-Miyaura coupling could be employed, reacting a 2-fluoro-3-methylphenylboronic acid with propanoyl chloride. libretexts.org These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.

Regioselective Introduction of Fluoro and Methyl Groups on the Phenyl Ring

Achieving the specific 1,2,3-substitution pattern of the fluoro and methyl groups on the phenyl ring is a significant synthetic challenge. The directing effects of these substituents must be carefully considered and controlled.

Directed Ortho-Metalation and Halogen-Dance Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with an electrophile.

In the context of this compound, the fluorine atom itself can act as a directing group, facilitating metalation at the C2 position. researchgate.net Subsequent reaction with an electrophile could then introduce another functional group. For example, starting with 1-fluoro-2-methylbenzene, ortho-lithiation directed by the fluorine atom, followed by quenching with a propanoyl electrophile, could be a potential route.

The halogen dance reaction is another intriguing possibility for achieving specific substitution patterns. researchgate.netchemeurope.com This base-catalyzed isomerization involves the migration of a halogen atom on an aromatic ring. wikipedia.org While less direct, a sequence involving a halogen dance on a polysubstituted fluorotoluene derivative could potentially be used to access the desired 2-fluoro-3-methyl substitution pattern.

Selective Fluorination Techniques for Aromatic Systems

In synthetic routes where the fluorine atom is introduced late in the sequence, electrophilic fluorination is the method of choice. Reagents such as Selectfluor® are widely used for the direct fluorination of electron-rich aromatic rings. mdpi.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

For a precursor such as 3-methylpropiophenone, direct fluorination would likely lead to a mixture of isomers. Therefore, a more controlled approach would be necessary. This could involve the use of a blocking group or a multi-step sequence where the electronic properties of the ring are modulated to favor fluorination at the desired C2 position. Palladium-catalyzed fluorination of arylboronic acid derivatives also represents a modern and potentially applicable method. harvard.edu

Methylation Methodologies for Fluorinated Arenes

The introduction of a methyl group onto a fluorinated aromatic ring is a critical step in the synthesis of this compound, assuming a precursor such as a derivative of 2-fluorophenol or 2-fluoroanisole is used. Several methodologies can be employed for this transformation, with the choice of method often depending on the desired regioselectivity and the nature of the other substituents present on the aromatic ring.

One common approach is Directed ortho-Metalation (DoM) . In this strategy, a directing group on the aromatic ring, such as a methoxy (B1213986) or an amide group, chelates with an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group with high regioselectivity. For instance, starting from 2-fluoroanisole, a methoxy group can direct lithiation to the 3-position, followed by methylation to yield 2-fluoro-3-methylanisole. This intermediate can then be acylated to form the target ketone.

Another powerful technique is palladium-catalyzed cross-coupling reactions . These methods have become increasingly prevalent due to their high efficiency and functional group tolerance. For example, a fluorinated aryl halide or triflate can be coupled with an organotin reagent (Stille coupling), an organoboron reagent (Suzuki coupling), or an organozinc reagent (Negishi coupling) in the presence of a palladium catalyst and a suitable methyl source. While these methods are highly effective, they often require the pre-functionalization of the aromatic ring with a halide or triflate.

Stereoselective Synthesis of Chiral Propan-1-one Derivatives

The carbonyl group of this compound presents a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol, a valuable intermediate in medicinal chemistry. The stereoselective synthesis of these chiral derivatives can be achieved through various methods, primarily involving asymmetric reduction or the use of chiral auxiliaries.

Asymmetric Reduction of the Carbonyl Moiety

Asymmetric reduction of the ketone is a direct and efficient method for obtaining enantiomerically enriched alcohols. This transformation is typically achieved using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst.

Catalytic asymmetric hydrogenation and transfer hydrogenation are widely used techniques. These reactions often employ ruthenium, rhodium, or iridium catalysts complexed with chiral ligands. For instance, catalysts derived from chiral diamines and amino alcohols have shown high efficacy in the asymmetric reduction of aromatic ketones. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |

| Chiral Ru-diamine complex | H₂ or Isopropanol | >90% |

| Chiral Rh-diphosphine complex | H₂ | >95% |

| Oxazaborolidine (CBS) catalyst | Borane (BH₃) | Often >90% |

This table presents typical data for asymmetric reductions of aromatic ketones and may vary depending on the specific substrate and reaction conditions.

Chiral Auxiliary or Catalyst Mediated Approaches

An alternative strategy for controlling the stereochemistry involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

In the context of propan-1-one derivatives, a chiral auxiliary can be attached to the propanoyl moiety. For example, the propanoic acid corresponding to the ketone can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org The resulting chiral imide or amide can then undergo diastereoselective alkylation or other transformations at the α-position to the carbonyl group. Subsequent removal of the auxiliary reveals the chiral product.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans Oxazolidinone | Diastereoselective alkylation of the corresponding N-propanoyl imide. | Provides high levels of stereocontrol and the auxiliary is readily cleaved. |

| Pseudoephedrine | Diastereoselective alkylation of the corresponding amide. | The auxiliary directs the approach of the electrophile from one face. wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of the corresponding hydrazone. | Allows for the synthesis of α-chiral ketones with high enantiomeric purity. |

This table provides examples of chiral auxiliaries and their applications in stereoselective synthesis.

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient in their use of resources. nih.govAtom economy , a key metric in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov

The traditional Friedel-Crafts acylation , a common method for synthesizing aromatic ketones, often has a low atom economy. This is primarily due to the use of stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is consumed during the reaction and generates a significant amount of waste during workup. organic-chemistry.org

To improve the green credentials of this synthesis, several strategies can be employed:

Alternative Acylating Agents: Replacing acyl chlorides with carboxylic acids or anhydrides can reduce the formation of corrosive byproducts like HCl. organic-chemistry.org

Solvent Selection: The use of greener solvents, such as ionic liquids or solvent-free conditions, can minimize the environmental impact associated with volatile organic compounds (VOCs). organic-chemistry.org For instance, hexafluoro-2-propanol (HFIP) has been shown to promote intermolecular Friedel-Crafts acylation at room temperature without the need for additional reagents. organic-chemistry.org

By adopting these greener approaches, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing. nih.gov

Chemical Reactivity and Transformation Studies of 1 2 Fluoro 3 Methylphenyl Propan 1 One

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in 1-(2-fluoro-3-methylphenyl)propan-1-one is a primary site of reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for ketones. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is then typically protonated to yield the final product.

The reduction of ketones to secondary alcohols is a common and synthetically useful transformation. For this compound, this reaction yields 1-(2-fluoro-3-methylphenyl)propan-1-ol. A widely used and convenient reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). webassign.netmasterorganicchemistry.com This reagent is valued for its selectivity, as it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.com

The reaction is typically carried out in a protic solvent such as methanol, ethanol (B145695), or water. webassign.netchemguide.co.uk The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pressbooks.pubyoutube.com This nucleophilic attack forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton from the solvent is added to the alkoxide oxygen, yielding the final secondary alcohol product. chemguide.co.ukpressbooks.pub

Table 1: Typical Conditions for the Reduction of Propiophenones to Secondary Alcohols

| Reagent | Solvent(s) | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room temperature | 1-(2-Fluoro-3-methylphenyl)propan-1-ol |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature, followed by aqueous workup | 1-(2-Fluoro-3-methylphenyl)propan-1-ol |

The carbonyl group of this compound can react with primary amines and related nitrogen-based nucleophiles to form compounds containing a carbon-nitrogen double bond. These are condensation reactions, characterized by the addition of the nucleophile to the carbonyl followed by the elimination of a water molecule. nih.gov

Imines: Reaction with a primary amine (R-NH₂) converts the ketone into an imine, also known as a Schiff base. The reaction proceeds through a carbinolamine intermediate, which dehydrates, often under mild acid catalysis, to form the C=N bond. nih.gov

Oximes: When reacted with hydroxylamine (B1172632) (NH₂OH), the ketone forms an oxime. These derivatives are often stable, crystalline solids and can be useful for the characterization and purification of carbonyl compounds.

Hydrazones: Hydrazine (H₂N-NH₂) reacts with the ketone to form a hydrazone. orgsyn.org This reaction is the first step of the Wolff-Kishner reduction, which ultimately converts a ketone to an alkane under basic conditions. pressbooks.pubfiveable.me Substituted hydrazines, such as phenylhydrazine, also react to form the corresponding substituted hydrazones. shaalaa.com

Table 2: Formation of C=N Derivatives from this compound

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | (E/Z)-N-(1-(2-fluoro-3-methylphenyl)propylidene)alkan-1-amine |

| Hydroxylamine (NH₂OH) | Oxime | (E/Z)-1-(2-fluoro-3-methylphenyl)propan-1-one oxime |

| Hydrazine (H₂N-NH₂) | Hydrazone | This compound hydrazone |

The addition of a cyanide group to a ketone results in the formation of a cyanohydrin. While hydrogen cyanide (HCN) can be used, modern organic synthesis often employs trimethylsilyl (B98337) cyanide (TMSCN) as a safer and more manageable reagent. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. wikipedia.org

When using TMSCN, the product is an O-silylated cyanohydrin. The reaction can be catalyzed by Lewis acids. scispace.com This transformation is synthetically valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The expected product from the reaction of this compound with trimethylsilyl cyanide is 2-(2-fluoro-3-methylphenyl)-2-((trimethylsilyl)oxy)butanenitrile.

Alpha-Functionalization Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate intermediate. This enolate is nucleophilic and can react with various electrophiles, allowing for the functionalization of the α-position.

The introduction of a halogen atom at the α-position of a ketone is a key synthetic transformation. The reaction typically proceeds through an enol or enolate intermediate and can be catalyzed by either acid or base. nih.govfiveable.me

Alpha-Bromination: This is a well-established reaction for propiophenone (B1677668) derivatives. researchgate.net The reaction can be performed using various brominating agents, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), or copper(II) bromide (CuBr₂). nih.govresearchgate.net Acid catalysis facilitates the formation of the enol tautomer, which then acts as the nucleophile, attacking the electrophilic bromine source. fiveable.mewikipedia.org The feasibility of this reaction is supported by the commercial availability of closely related compounds such as 2-bromo-1-(3-methylphenyl)propan-1-one (B73710) and 2-bromo-1-(3-fluoro-4-methylphenyl)-propan-1-one. nih.govchemicalbook.com The expected product is 2-bromo-1-(2-fluoro-3-methylphenyl)propan-1-one.

Alpha-Chlorination: Similar to bromination, α-chlorination can be achieved using reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), often under acidic conditions to promote enol formation.

Alpha-Fluorination: Direct fluorination at the α-position is a more specialized transformation. Modern methods often employ electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom onto a pre-formed enolate or its equivalent. nih.gov

Table 3: Reagents for the Alpha-Halogenation of Propiophenones

| Halogenation Type | Common Reagents | Conditions |

|---|---|---|

| Bromination | Br₂ in Acetic Acid; N-Bromosuccinimide (NBS); CuBr₂ | Acid or base catalysis |

| Chlorination | Cl₂ in Acetic Acid; Sulfuryl Chloride (SO₂Cl₂) | Acid catalysis or radical initiation |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI); Selectfluor® | Base-mediated enolate formation |

Aldol and Related Condensation Reactions

The presence of acidic α-hydrogens on the methylene (B1212753) group of the propan-1-one moiety allows this compound to function as a nucleophile in aldol-type reactions after conversion to its enolate form. magritek.com A particularly relevant transformation is the Claisen-Schmidt condensation, which occurs between a ketone with α-hydrogens and an aromatic carbonyl compound that lacks them, typically an aldehyde. wikipedia.org This reaction is generally catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the deprotonation of the α-carbon to generate a reactive enolate. magritek.comwikipedia.orgnih.gov

The enolate of this compound can then attack the electrophilic carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone intermediate often undergoes spontaneous dehydration under the reaction conditions to yield a more stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325) analogue. magritek.comnih.gov The reaction can be controlled to achieve mono- or bis-addition depending on the stoichiometry and reaction conditions. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation Products This table presents hypothetical products based on established Claisen-Schmidt reaction mechanisms.

| Reactant Aldehyde | Product Name | Chemical Structure of Product |

| Benzaldehyde | (E)-1-(2-Fluoro-3-methylphenyl)-2-methyl-3-phenylprop-2-en-1-one | |

| 4-Methoxybenzaldehyde | (E)-1-(2-Fluoro-3-methylphenyl)-3-(4-methoxyphenyl)-2-methylprop-2-en-1-one | |

| 4-Nitrobenzaldehyde | (E)-1-(2-Fluoro-3-methylphenyl)-2-methyl-3-(4-nitrophenyl)prop-2-en-1-one |

Enolate Chemistry and Alkylation at the Alpha-Position

The α-methylene protons of this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com For efficient and quantitative enolate formation, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. wikipedia.orgbham.ac.uk These conditions favor the formation of the kinetic enolate by removing the more accessible proton. bham.ac.uk

The resulting enolate is a powerful carbon-based nucleophile that can participate in substitution reactions with various electrophiles. youtube.com A primary application of this reactivity is the α-alkylation, where the enolate reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism. This reaction forms a new carbon-carbon bond at the α-position, effectively elongating the carbon chain and introducing further substitution. This method is a fundamental strategy for building molecular complexity. masterorganicchemistry.com

Table 2: Potential Products from α-Alkylation of this compound This table presents hypothetical products based on established enolate alkylation principles.

| Alkylating Agent | Product Name |

| Iodomethane (CH₃I) | 1-(2-Fluoro-3-methylphenyl)-2-methylpropan-1-one |

| Ethyl Bromide (CH₃CH₂Br) | 1-(2-Fluoro-3-methylphenyl)-2-ethylpropan-1-one |

| Benzyl Bromide (C₆H₅CH₂Br) | 1-(2-Fluoro-3-methylphenyl)-2-methyl-3-phenylpropan-1-one |

Transformations Involving the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the cumulative directing and activating/deactivating effects of the three existing substituents. uci.edu The outcome of such reactions depends on a complex interplay between inductive and resonance effects. uci.eduyoutube.com

Propionyl Group (-C(O)CH₂CH₃): This is a powerful deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. youtube.comyoutube.com

Fluoro Group (-F): This is a deactivating group but an ortho, para-director. Its high electronegativity withdraws electron density via induction (deactivating effect), but its lone pairs can donate electron density through resonance, which stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. youtube.comyoutube.comlibretexts.org

Methyl Group (-CH₃): This is an activating group and an ortho, para-director, donating electron density primarily through hyperconjugation.

Table 3: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -C(O)CH₂CH₃ | 1 | Withdrawing | Withdrawing | Strongly Deactivating | Meta (Position 5) |

| -F | 2 | Withdrawing | Donating | Deactivating | Ortho, Para (Position 5) |

| -CH₃ | 3 | Donating | N/A (Hyperconjugation) | Activating | Ortho, Para (Positions 4, 6) |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorine-bearing Aromatic Systems

Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with powerful electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org

In this compound, the fluorine atom serves as the leaving group. The propionyl group, a strong electron-withdrawing substituent, is located ortho to the fluorine. This specific arrangement strongly activates the ring for SNAr. wikipedia.orgcsbsju.edu The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is effectively delocalized onto the oxygen atom of the propionyl group. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. csbsju.edumasterorganicchemistry.comyoutube.com

Table 4: Examples of SNAr Reactions This table presents hypothetical products based on established SNAr principles.

| Nucleophile | Reagent Example | Product Name |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-(2-Methoxy-3-methylphenyl)propan-1-one |

| Ammonia (B1221849) | Ammonia (NH₃) | 1-(2-Amino-3-methylphenyl)propan-1-one |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(2-Hydroxy-3-methylphenyl)propan-1-one |

Oxidation and Reduction of the Aromatic Ring

Oxidation: Aromatic rings are notably stable and resistant to oxidation under mild conditions. Aggressive oxidation, for instance, with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the degradation of the side chains before affecting the ring itself. The methyl group could be oxidized to a carboxylic acid, and the propionyl side chain would likely be cleaved under such harsh conditions.

Reduction: The aromatic ring can be reduced under specific conditions.

Catalytic Hydrogenation: Using catalysts like rhodium (Rh) or platinum (Pt) under high pressures of hydrogen gas and elevated temperatures can reduce the benzene ring to a cyclohexane (B81311) ring. This process would also simultaneously reduce the ketone to a secondary alcohol, yielding 1-(2-fluoro-3-methylcyclohexyl)propan-1-ol.

Birch Reduction: This reaction involves the use of a dissolving metal (e.g., sodium or lithium) in liquid ammonia with an alcohol as a proton source. It reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. The regiochemical outcome is dictated by the electronic nature of the substituents. Electron-withdrawing groups, like the propionyl group, direct reduction to the ipso and para positions. The presence of both electron-donating (methyl) and electron-withdrawing groups complicates the regioselectivity, often leading to a mixture of products.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

Baeyer-Villiger Oxidation: This reaction transforms a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. organic-chemistry.org The regioselectivity is determined by the relative migratory aptitude of the substituents. For the ketone this compound, the competition is between the 2-fluoro-3-methylphenyl group (an aryl group) and the ethyl group (a primary alkyl group). Aryl groups have a significantly higher migratory aptitude than primary alkyl groups. organic-chemistry.orgchem-station.com Consequently, the 2-fluoro-3-methylphenyl group is expected to migrate, leading to the formation of ethyl 2-fluoro-3-methylbenzoate.

Beckmann Rearrangement: This reaction converts an oxime into an amide under acidic conditions. organic-chemistry.org The first step is the conversion of this compound into its corresponding oxime using hydroxylamine (NH₂OH). masterorganicchemistry.com The oxime can exist as two stereoisomers. During the rearrangement, the group that is anti-periplanar to the hydroxyl leaving group migrates from carbon to nitrogen. wikipedia.orgalfa-chemistry.com

If the 2-fluoro-3-methylphenyl group migrates, the product is N-(2-fluoro-3-methylphenyl)propanamide.

If the ethyl group migrates, the product is N-ethyl-2-fluoro-3-methylbenzamide. The stereochemistry of the oxime, which can be influenced by reaction conditions, dictates the product ratio. wikipedia.org

Fragmentations

The fragmentation pattern of this compound upon electron ionization in a mass spectrometer can provide structural information. Key fragmentation pathways for ketones include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones. Cleavage of the bond between the carbonyl carbon and the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable 2-fluoro-3-methylbenzoyl acylium ion. Alternatively, cleavage of the bond between the carbonyl and the aromatic ring would lead to an ethylcarbonyl cation. The former is generally more prominent due to the stability of the aryl-substituted acylium ion.

McLafferty Rearrangement: This pathway is possible if an alkyl chain of at least three carbons is present, containing a γ-hydrogen. The propionyl group has γ-hydrogens on its terminal methyl group. This intramolecular hydrogen transfer would lead to the elimination of a neutral ethene molecule and the formation of a radical cation of 1-(2-fluoro-3-methylphenyl)ethanone.

Insufficient Data Available for Comprehensive Analysis of this compound

A thorough investigation into the chemical reactivity and transformation of this compound has revealed a significant lack of published scientific literature, precluding a detailed analysis as per the requested article structure. Extensive searches of scholarly databases and chemical resources did not yield specific studies on the mechanistic pathways of molecular rearrangements or the degradation and fragmentation patterns of this particular compound.

While information on structurally related molecules, such as other substituted phenylpropanones, is available, a direct and scientifically accurate discussion of the target compound's chemical behavior is not possible at this time. The absence of specific research on this compound prevents the generation of a detailed and authoritative article that meets the required standards of scientific accuracy and depth.

Further empirical research is necessary to elucidate the chemical properties and reactivity of this compound. Without such foundational studies, any attempt to detail its molecular rearrangements or degradation pathways would be speculative and would not adhere to the rigorous, evidence-based requirements of a scientific article.

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluoro 3 Methylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(2-Fluoro-3-methylphenyl)propan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts (δ) in NMR are indicative of the local electronic environment of each nucleus. The electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the electron-donating methyl group, creates a distinct pattern of signals for the aromatic and aliphatic regions of the molecule.

¹H NMR: The proton spectrum is expected to show three signals in the aromatic region corresponding to H-4, H-5, and H-6. Due to the substituents, these protons will appear as complex multiplets resulting from proton-proton and proton-fluorine couplings. The ethyl group will present as a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons. The aromatic methyl group will appear as a singlet, though it may show long-range coupling to the fluorine.

¹³C NMR: The carbon spectrum will display ten distinct signals. The carbonyl carbon (C=O) is the most deshielded, appearing at a high chemical shift. The carbon atom directly bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's electronegativity. The other aromatic carbons will have shifts determined by the combined electronic effects of the three substituents.

¹⁹F NMR: With 100% natural abundance and high sensitivity, ¹⁹F NMR is highly informative. wikipedia.org For this compound, a single signal is expected. Its chemical shift provides information about the fluorine's environment, and it will be split into a complex multiplet due to couplings with neighboring protons (H-4 and potentially H-6) and carbons.

Expected Chemical Shifts (δ) in CDCl₃ This table presents expected values based on typical shifts for substituted aromatic ketones. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~202.0 |

| –CH₂– | ~2.9 - 3.1 (quartet) | ~32.0 |

| –CH₃ (ethyl) | ~1.1 - 1.3 (triplet) | ~8.5 |

| C-1 | - | ~135.0 (doublet, ²JC-F) |

| C-2 | - | ~160.0 (doublet, ¹JC-F) |

| C-3 | - | ~125.0 (doublet, ²JC-F) |

| –CH₃ (aryl) | ~2.2 - 2.4 (singlet/doublet) | ~15.0 (doublet, ³JC-F) |

| C-4 | ~7.2 - 7.4 (multiplet) | ~132.0 (doublet, ³JC-F) |

| C-5 | ~7.1 - 7.3 (multiplet) | ~124.0 (doublet, ⁴JC-F) |

| C-6 | ~7.5 - 7.7 (multiplet) | ~128.0 (doublet, ³JC-F) |

Spin-Spin Coupling Constant Determination (JHF, JCF, JCC)

Spin-spin coupling provides through-bond connectivity information. The presence of fluorine introduces J-couplings over multiple bonds (JHF and JCF), which are invaluable for structural confirmation.

JHF (Proton-Fluorine Coupling): Coupling between the ¹⁹F nucleus and protons is expected over several bonds. The three-bond coupling (³JHF) to H-4 is typically the largest in aromatic systems. A four-bond coupling (⁴JHF) to the aryl methyl protons and a five-bond coupling (⁵JHF) to H-5 may also be observable. In some sterically crowded molecules, through-space coupling can occur, for instance, between the fluorine at C-2 and the protons of the ethyl group. uni.lu

JCF (Carbon-Fluorine Coupling): C-F coupling is observed for all carbons in the benzene (B151609) ring. The one-bond coupling (¹JCF) for C-2 is the largest, typically >240 Hz. Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but provide crucial assignment data.

JCC (Carbon-Carbon Coupling): While not typically measured in routine spectra, one-bond ¹JCC values are around 50-60 Hz for the aromatic ring.

Expected Spin-Spin Coupling Constants (J)

| Coupling Type | Number of Bonds | Expected Range (Hz) |

|---|---|---|

| ¹JCF | 1 | 240 - 260 |

| ²JCF (C1-F, C3-F) | 2 | 15 - 25 |

| ³JCF (C4-F, C6-F, C(methyl)-F) | 3 | 5 - 10 |

| ³JHH (ethyl) | 3 | ~7.5 |

| ³JHF (H4-F) | 3 | 7 - 11 |

| ⁴JHF (H5-F) | 4 | 2 - 5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments correlate different nuclei to map out the complete molecular skeleton. nbinno.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the ethyl group structure by showing a cross-peak between the –CH₂– and –CH₃ protons. nih.gov It would also reveal the connectivity of the aromatic protons, showing correlations between H-4, H-5, and H-6. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). nih.gov It would be used to definitively assign each protonated carbon signal in the ¹³C spectrum by linking it to its known proton in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH) and is critical for identifying quaternary carbons and piecing together molecular fragments. nih.govuni.lu Key expected correlations include:

From the ethyl –CH₂– protons to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

From the aromatic methyl protons to C-2, C-3, and C-4.

From the H-6 proton to the carbonyl carbon (C=O) and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. uni.lu This is useful for determining the preferred conformation. A key expected NOESY correlation would be between the ethyl –CH₂– protons and the H-6 proton, which would indicate restricted rotation around the aryl-carbonyl bond. nih.gov

Solvent Effects on NMR Parameters

The choice of deuterated solvent can influence NMR chemical shifts. This is due to factors like solvent polarity, magnetic anisotropy, and specific solute-solvent interactions (e.g., hydrogen bonding).

CDCl₃ (Chloroform-d): A common, relatively non-polar solvent. The values presented in the tables above are based on this solvent.

DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar aprotic solvent. It can cause downfield shifts (to higher ppm) for protons near polar functional groups compared to CDCl₃. The aromatic proton signals, in particular, may be affected.

C₆D₆ (Benzene-d₆): An aromatic solvent that induces significant shifts due to its magnetic anisotropy (the "aromatic solvent-induced shift" or ASIS effect). Protons located above the plane of the benzene solvent molecule (in a solute-solvent complex) are shifted upfield (to lower ppm). For this compound, protons on the side of the molecule that preferentially associates with benzene would show the largest upfield shifts.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb at characteristic frequencies, making these techniques excellent for functional group identification.

Characteristic Functional Group Vibrations and Assignments

The spectra of this compound would be dominated by vibrations from the ketone, the substituted aromatic ring, and the alkyl chain.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of an aryl ketone. Its position is sensitive to conjugation with the aromatic ring.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-F Stretch: A strong absorption band for the C-F bond is expected in the fingerprint region. The C-F stretching vibration is a good indicator for discriminating between fluoro-isomers in related molecules.

CH Bending: Aliphatic C-H bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ range.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1610 | Medium-Weak |

| C-F (Aryl Fluoride) | Stretch | 1200 - 1280 | Strong |

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds, specifically the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the ethyl group. These rotations give rise to different spatial arrangements known as conformers, each with a distinct energy level. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, complemented by computational methods like Density Functional Theory (DFT), is essential for analyzing these conformers. omicsonline.orgacs.org

Each stable conformer possesses a unique set of vibrational modes. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrations. While specific experimental data for this compound is not publicly available, a theoretical analysis based on known functional group frequencies can predict the principal vibrational modes. For instance, the C=O stretching vibration is expected to appear as a strong band in the IR spectrum, typically around 1680-1700 cm⁻¹. The exact frequency can be influenced by the electronic effects of the fluorine and methyl substituents on the phenyl ring.

Other significant vibrations include the C-F stretch, aromatic C-H stretching, and various bending modes. The presence of different conformers would be revealed by the splitting of certain vibrational bands or the appearance of additional peaks in the spectra, particularly at low temperatures where the populations of higher-energy conformers might be more significant.

Table 1: Hypothetical Major Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the ethyl and methyl groups. |

| C=O Stretch | 1680 - 1700 | Stretching of the carbonyl double bond. A very strong and characteristic peak in the IR spectrum. |

| C=C Aromatic Stretch | 1450 - 1600 | Stretching vibrations within the phenyl ring. |

| C-F Stretch | 1100 - 1300 | Stretching of the carbon-fluorine bond. |

| C-H Bending | 1350 - 1480 | Bending vibrations of the C-H bonds in the alkyl groups. |

Hydrogen Bonding and Intermolecular Interactions

In the condensed phase, molecules of this compound are subject to various intermolecular forces that influence its physical properties. The most significant of these is the potential for hydrogen bonding. The oxygen atom of the carbonyl group, with its lone pairs of electrons, is a potent hydrogen bond acceptor. reddit.comyoutube.com While the molecule itself lacks a strong hydrogen bond donor (like an O-H or N-H group), it can accept hydrogen bonds from other protic molecules or participate in weak C-H···O hydrogen bonds.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Description |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (C=O) | An interaction between a weakly acidic C-H bond and the electronegative oxygen atom. |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine (F) | A very weak interaction between a C-H bond and the fluorine atom. acs.org |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Attractive, noncovalent interactions between aromatic rings. |

| Dipole-Dipole | Molecule | Molecule | Interactions between the permanent dipoles of the molecules, arising from the polar C=O and C-F bonds. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. slideshare.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for determining the elemental composition of a molecule. fiveable.menih.govpnnl.gov For this compound, the molecular formula is C₁₁H₁₃FO. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. thermofisher.com This high accuracy allows for the unambiguous assignment of the molecular formula, as it can distinguish between compounds that might have the same nominal mass but different elemental compositions. acs.orgcolorado.edu The measured exact mass is compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements, and the difference, or mass error, is typically in the low parts-per-million (ppm) range for a correct assignment. thermofisher.comnih.gov

Table 3: HRMS Data for Elemental Composition Confirmation

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃FO |

| Theoretical Monoisotopic Mass | 180.09505 u |

| Hypothetical Observed Mass [M+H]⁺ | 181.10233 u |

| Theoretical [M+H]⁺ Mass | 181.10288 u |

| Hypothetical Mass Error | -3.0 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, the molecular ion (the precursor ion) is selected and subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. wikipedia.orgresearchgate.net

For this compound, the protonated molecule [M+H]⁺ would likely fragment at the weakest bonds. The bonds adjacent to the carbonyl group are particularly susceptible to cleavage. libretexts.orgmiamioh.edu Plausible fragmentation pathways would include the neutral loss of ethene (C₂H₄) via a McLafferty rearrangement if structurally possible, or the cleavage of the C-C bond to lose an ethyl radical (•C₂H₅) or a propionyl radical (•COC₂H₅). The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure. nih.govacs.orglibretexts.org

Table 4: Hypothetical MS/MS Fragmentation of [C₁₁H₁₃FO + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (mass) | Proposed Fragment Structure |

| 181.10 | 153.07 | 28 (CO) | [C₁₀H₁₄F]⁺ - Loss of carbonyl group |

| 181.10 | 152.06 | 29 (C₂H₅•) | [C₉H₇FO]⁺ - Loss of ethyl radical, forming an acylium ion |

| 181.10 | 123.05 | 58 (C₃H₅O•) | [C₈H₇F]⁺ - Loss of the propionyl radical |

| 152.06 | 124.05 | 28 (CO) | [C₈H₇F]⁺ - Subsequent loss of CO from the acylium ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for determining the purity of a compound and identifying any volatile or semi-volatile impurities. omicsonline.orgmedistri.swissyoutube.com

A sample of this compound would be injected into the GC, where it is vaporized and separated from any contaminants as it passes through the column. labcompare.com Impurities, such as residual solvents from synthesis or starting materials, would separate from the main product based on their boiling points and interactions with the GC column, appearing as distinct peaks in the chromatogram. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify it, often by comparison to a spectral library. thermofisher.com The area of the peak in the chromatogram is proportional to the amount of the substance, allowing for quantitative assessment of purity. labcompare.com

Table 5: Hypothetical GC-MS Purity Analysis

| Retention Time (min) | Peak Area (%) | Identification (from MS) | Potential Source |

| 3.5 | 0.15 | Toluene | Residual Solvent |

| 8.2 | 99.5 | This compound | Main Product |

| 9.5 | 0.35 | Unidentified Isomer | Synthesis Byproduct |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. uq.edu.au By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise positions of all atoms in the crystal lattice. nih.govlibretexts.org

If a suitable crystal of this compound could be grown, X-ray crystallographic analysis would provide a wealth of structural information. rigaku.com This includes precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. It would also reveal how the molecules pack together in the crystal, providing direct evidence of the intermolecular interactions, such as hydrogen bonds and π-π stacking, discussed previously. rigaku.com

Table 6: Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths (e.g., C=O, C-F, C-C) | The precise distances between bonded atoms. |

| Bond Angles (e.g., C-C-O, F-C-C) | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Distances | The distances between atoms of neighboring molecules, confirming interactions like hydrogen bonds. |

Determination of Solid-State Molecular Conformation

In analogous aromatic ketones, the molecule is often nearly planar, with a slight torsion between the plane of the phenyl ring and the carbonyl group to minimize steric hindrance. For instance, in related chalcone (B49325) structures, the torsion angles between the phenyl ring and the propenone unit are typically small. nih.gov The presence of the ortho-fluoro substituent and meta-methyl group in this compound will influence the degree of planarity. The fluorine atom, being relatively small, may not cause significant steric clash, but electronic repulsion between the lone pairs of the fluorine and the carbonyl oxygen could lead to a non-planar arrangement. Conversely, the methyl group at the meta position is less likely to have a direct steric impact on the carbonyl group's orientation.

The conformation of the propanone side chain will likely adopt a staggered arrangement to minimize torsional strain. It is anticipated that in the solid state, the molecule would adopt a conformation that allows for efficient crystal packing.

Table 1: Predicted Torsion Angles in this compound (Note: This data is illustrative and based on trends observed in similar structures, as specific experimental data for the title compound is not available.)

| Dihedral Angle | Predicted Value (°) |

| C(ar)-C(ar)-C(O)-C(Et) | 15 - 30 |

| C(ar)-C(O)-C(Et)-C(Me) | 170 - 180 |

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions, leading to a stable three-dimensional supramolecular architecture. researchgate.net Analysis of similar fluorinated aromatic compounds suggests that several types of interactions would be key in stabilizing the crystal lattice. nih.gov

Common themes in the crystal packing of related ketones include π–π stacking interactions and various forms of hydrogen bonding. nih.gov The aromatic rings of adjacent molecules are likely to arrange in a parallel-displaced or T-shaped manner to facilitate π–π stacking. The inter-centroid distance for such interactions in similar structures is typically in the range of 3.5 to 4.5 Å. nih.gov

Hydrogen Bonding Networks and Halogen Bonding Interactions

Table 2: Plausible Intermolecular Interactions in the Crystal Lattice (Note: This data is illustrative and based on general principles and observations in similar structures.)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (aromatic) | O=C | 2.2 - 2.6 |

| Weak Hydrogen Bond | C-H (aliphatic) | O=C | 2.3 - 2.7 |

| Weak Hydrogen Bond | C-H (aromatic) | F-C | 2.4 - 2.8 |

| π–π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 4.5 (centroid-centroid) |

| Halogen Interaction | C-F | O=C | > 2.8 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Chromophore Analysis and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the substituted benzoyl chromophore. The primary chromophore is the conjugated system formed by the phenyl ring and the carbonyl group. The absorption bands arise from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

Two main types of electronic transitions are anticipated for this molecule:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are expected to appear at shorter wavelengths (higher energy). For substituted acetophenones, these bands are often observed in the region of 240-280 nm. The substitution on the phenyl ring (fluoro and methyl groups) will influence the exact position and intensity of these bands.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), specifically one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. libretexts.org These transitions are characteristically of low intensity (small ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions, typically in the range of 300-340 nm for similar ketones. libretexts.org These transitions are often sensitive to the polarity of the solvent.

Fluorescence, the emission of light from a singlet excited state, is not always a prominent feature for simple aromatic ketones. Many such compounds undergo efficient intersystem crossing to the triplet state, leading to phosphorescence rather than fluorescence, especially at low temperatures. If fluorescence does occur, it would be expected at a wavelength longer than the longest absorption band.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. This effect is particularly noticeable for n → π* transitions.

n → π* Transitions: In polar, protic solvents (like ethanol (B145695) or water), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the n orbital. The π* orbital is less affected. Consequently, the energy gap (ΔE) for the n → π* transition increases, leading to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ). In non-polar solvents, this stabilization is absent, and the n → π* transition occurs at a longer wavelength.

π → π* Transitions: For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap (ΔE) for the transition. This results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ).

Table 3: Predicted UV-Vis Absorption Maxima in Different Solvents (Note: This data is illustrative and based on expected trends for aromatic ketones.)

| Solvent | Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Hexane (non-polar) | π → π | ~245 | ~12,000 |

| n → π | ~325 | ~100 | |

| Ethanol (polar, protic) | π → π | ~250 | ~13,000 |

| n → π | ~310 | ~150 |

A thorough search for scholarly articles and research data concerning the computational and theoretical investigation of This compound did not yield specific studies required to populate the requested article structure. While general methodologies for quantum chemical calculations such as Density Functional Theory (DFT) are widely published, their application and the resulting specific data for this particular compound are not available in the public domain.

Detailed research findings, including optimized geometry, conformational energy landscapes, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, global chemical reactivity descriptors, and predicted spectroscopic properties for this compound, could not be located.

Therefore, it is not possible to generate a scientifically accurate and data-driven article that strictly adheres to the provided outline without the foundational research on this specific chemical compound. An attempt to do so would result in speculation rather than factual reporting.

Computational Chemistry and Theoretical Investigations of 1 2 Fluoro 3 Methylphenyl Propan 1 One

Spectroscopic Property Prediction

Theoretical NMR Chemical Shift Calculations (GIAO Approximation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(2-Fluoro-3-methylphenyl)propan-1-one based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~135 |

| C2 | - | ~160 (d, J ≈ 250 Hz) |

| C3 | - | ~125 |

| C4 | ~7.2-7.4 | ~130 |

| C5 | ~7.0-7.2 | ~128 |

| C6 | ~7.1-7.3 | ~120 |

| C=O | - | ~200 |

| CH₂ | ~2.9-3.1 | ~35 |

| CH₃ (propanoyl) | ~1.1-1.3 | ~8 |

| CH₃ (phenyl) | ~2.2-2.4 | ~15 |

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental or calculated values may differ.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations. The Potential Energy Distribution (PED) analysis further decomposes these vibrational modes, indicating the contribution of individual internal coordinates (bond stretching, angle bending, etc.) to each normal mode.

For this compound, the calculated vibrational spectrum is expected to exhibit characteristic bands for the C=O stretching of the ketone, C-F stretching, C-H stretching and bending of the aromatic and aliphatic groups, and skeletal vibrations of the phenyl ring. The C=O stretching frequency is typically observed in the range of 1680-1700 cm⁻¹ and is sensitive to the electronic effects of the substituents on the aromatic ring. The C-F stretching vibration is expected to appear in the 1100-1250 cm⁻¹ region. PED analysis would allow for a detailed assignment of each band, resolving ambiguities that may arise from the coupling of different vibrational modes.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and PED Assignments for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Major PED Contributions |

| C=O Stretch | ~1690 | C=O stretch (~85%) |

| Aromatic C-H Stretch | ~3050-3100 | C-H stretch (~95%) |

| Aliphatic C-H Stretch | ~2850-2950 | C-H stretch (~95%) |

| C-F Stretch | ~1200 | C-F stretch (~70%), C-C stretch (~20%) |

| Aromatic C-C Stretch | ~1450-1600 | C-C stretch (~60%), C-H in-plane bend (~30%) |

Note: These are representative values and the exact frequencies and PED contributions would require specific quantum chemical calculations.

UV-Vis Absorption and Transition Analysis (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the UV-Vis absorption spectra of molecules. It provides information about the excitation energies (absorption wavelengths), oscillator strengths (absorption intensities), and the nature of the electronic transitions involved (e.g., π → π, n → π).

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted aromatic ketones. Typically, two main absorption bands are observed: a strong band at shorter wavelengths corresponding to a π → π* transition within the aromatic ring, and a weaker band at longer wavelengths attributed to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen. The positions and intensities of these bands are influenced by the fluoro and methyl substituents. The fluorine atom may cause a slight bathochromic (red) shift, while the methyl group's effect would also be a slight bathochromic shift. TD-DFT calculations can precisely predict these shifts and identify the specific molecular orbitals involved in each electronic transition.

Table 3: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

| ~250 | ~0.3 | π → π |

| ~320 | ~0.01 | n → π |

Note: These values are estimations based on the expected behavior of similar chromophores.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including identifying transient species and mapping out the energy landscape of a reaction.

Identification of Transition States and Intermediates

For the synthesis of this compound, a common route is the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with propanoyl chloride or propanoic anhydride (B1165640). Computational studies can be employed to model this reaction, identifying the structures and energies of the key intermediates and transition states. The reaction typically proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring. The regioselectivity of this attack (i.e., why the propanoyl group adds at the position ortho to the methyl group and meta to the fluorine) can be rationalized by examining the relative energies of the possible transition states leading to different isomers.

Structure-Reactivity and Structure-Property Relationship (SPR) Studies

Structure-Reactivity and Structure-Property Relationship (SPR) studies aim to establish correlations between the molecular structure of a compound and its chemical reactivity or physical properties. For this compound, computational methods can be used to calculate various molecular descriptors, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and various quantum chemical indices.

These descriptors can then be correlated with experimental observations or predicted properties. For example, the energy of the LUMO can be related to the compound's susceptibility to nucleophilic attack at the carbonyl carbon. The distribution of the electrostatic potential on the molecular surface can indicate regions that are prone to electrophilic or nucleophilic attack. By systematically modifying the structure in silico (e.g., changing the substituents on the phenyl ring) and calculating these descriptors, a quantitative structure-property relationship (QSPR) model can be developed. Such models are valuable for predicting the properties of related, yet unsynthesized, compounds.

Influence of Fluoro and Methyl Substituents on Electronic and Steric Properties

The electronic and steric properties of this compound are significantly influenced by the presence of the fluoro and methyl substituents on the phenyl ring. The positions of these substituents (ortho and meta to the propanoyl group, respectively) lead to a unique combination of effects.

The fluorine atom at the ortho position is a strongly electronegative substituent. sci-hub.stresearchgate.net This high electronegativity results in a strong inductive electron-withdrawing effect (-I effect), which can decrease the electron density of the aromatic ring. sci-hub.stresearchgate.net The fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). However, due to its high electronegativity, the inductive effect of fluorine generally outweighs its resonance effect. sci-hub.st This net electron-withdrawing character can impact the reactivity of the carbonyl group and the aromatic ring.

The methyl group at the meta position is generally considered an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This has a stabilizing effect on the aromatic ring. The steric bulk of the methyl group, while less significant than that of larger alkyl groups, can still influence the conformation of the molecule, particularly the orientation of the propanoyl side chain relative to the phenyl ring. researchgate.net

The combination of an electron-withdrawing fluoro group and an electron-donating methyl group on the same aromatic ring creates a complex electronic environment. Computational methods such as Density Functional Theory (DFT) can be employed to model and quantify these effects. researchgate.net Theoretical descriptors such as molecular electrostatic potential (MEP) maps can visualize the electron distribution, while calculated parameters like Mulliken charges and dipole moments provide quantitative measures of the electronic properties.

Table 1: Expected Influence of Substituents on the Properties of this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| Fluoro | Ortho | Strong -I effect, Weak +R effect | Minimal |

| Methyl | Meta | Weak +I effect, Hyperconjugation | Moderate |

This table is generated based on established principles of physical organic chemistry and is intended to be illustrative.

Correlation of Theoretical Descriptors with Experimental Observations

A key aspect of computational chemistry is the ability to correlate theoretical descriptors with experimentally observed properties. This correlation provides validation for the computational models and allows for the prediction of the behavior of new or uncharacterized molecules.

For this compound, various theoretical descriptors could be calculated and correlated with experimental data. For instance, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. mdpi.comresearchgate.net Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. mdpi.comresearchgate.net

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be related to its reactivity and spectroscopic properties. The HOMO-LUMO energy gap is a key parameter that can be correlated with the electronic absorption spectra (UV-Vis) of the compound. researchgate.net

Furthermore, theoretical calculations can provide insights into the intermolecular interactions that govern the solid-state structure of the compound. For example, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, which can then be compared with crystal structures determined by X-ray diffraction. nih.govresearchgate.netnih.gov

Table 2: Correlation of Theoretical Descriptors with Experimental Observations

| Theoretical Descriptor | Computational Method | Experimental Observation |

| Vibrational Frequencies | DFT, ab initio | Infrared (IR) Spectroscopy, Raman Spectroscopy |

| NMR Chemical Shifts | DFT (GIAO method) | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy |

| HOMO-LUMO Energy Gap | DFT, Time-Dependent DFT | UV-Visible Spectroscopy |

| Molecular Electrostatic Potential | DFT, ab initio | Reactivity towards electrophiles and nucleophiles |

| Hirshfeld Surface Analysis | Crystal structure prediction | X-ray Crystallography |

This table provides examples of how theoretical calculations can be correlated with experimental data and is not based on specific data for this compound.

Advanced Analytical Methodologies for Research and Chemical Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components from a mixture and assessing the purity of a target compound. europeanpharmaceuticalreview.comchromatographyonline.com For a small molecule intermediate like 1-(2-Fluoro-3-methylphenyl)propan-1-one, both gas and liquid chromatography are routinely employed.

Development of GC and HPLC Methods for Compound Isolation

The development of robust chromatographic methods is crucial for isolating and purifying this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the compound's volatility, GC is a suitable analytical technique. Method development involves optimizing parameters to achieve good resolution and peak shape. For fluorinated organic compounds, specialized GC columns may be required to prevent interactions with the stationary phase. chromforum.org The presence of fluorine can influence the compound's volatility and retention characteristics. nih.govsapub.org A typical starting point for method development would involve a non-polar or mid-polarity capillary column.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane) | Good general-purpose column for separating a wide range of organic compounds. semanticscholar.org |

| Injector Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C | A temperature ramp allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas with good diffusion properties. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds; MS provides structural information. |

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant mode for the analysis of small-molecule drug intermediates. chromatographyonline.commdpi.com The method separates compounds based on their hydrophobicity. For this compound, a C18 or C8 column would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Acetonitrile is a common organic modifier; a gradient elution may be needed to separate impurities. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at ~254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. mdpi.com |

Chiral Chromatography for Enantiomeric Purity Determination

The compound this compound is achiral as it does not possess a stereocenter. However, its reduction product, 1-(2-fluoro-3-methylphenyl)propan-1-ol, is chiral. In synthetic processes where the ketone is reduced to the corresponding alcohol, determining the enantiomeric purity of the resulting alcohol is critical.

Chiral HPLC is the method of choice for separating enantiomers. nih.gov This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of chiral alcohols. nih.govuva.es

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as improving its volatility for GC or increasing its detectability for spectrophotometry or mass spectrometry. nih.gov

Formation of Spectroscopically Active Derivatives for Detection

For ketones like this compound, the carbonyl group is a prime target for derivatization. rsc.org A classic and highly effective strategy is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.netnih.gov This reaction forms a 2,4-dinitrophenylhydrazone derivative.

The resulting hydrazone has several analytical advantages:

Enhanced UV-Vis Absorbance: The DNPH derivative is a highly colored compound with strong absorbance in the visible region (around 360 nm), significantly increasing detection sensitivity compared to the parent ketone. waters.comtandfonline.com

Improved Chromatographic Properties: The derivative is more amenable to separation by HPLC. nih.gov

Suitability for LC-MS: The derivative can be readily analyzed by LC-MS, often with improved ionization efficiency. nih.govresearchgate.net

Another common derivatizing agent for carbonyls is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms an oxime derivative that is highly sensitive to electron capture detection (ECD) in GC analysis. sigmaaldrich.com

Advanced Detection Techniques in Hyphenated Systems (GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the definitive identification of compounds. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the fragmentation pattern would be characteristic. Key fragmentation pathways for aromatic ketones include alpha-cleavage adjacent to the carbonyl group. libretexts.orglibretexts.org

Expected major fragments would likely correspond to:

[M]+• : The molecular ion.

[M-29]+ : Loss of the ethyl group (C2H5).

[M-57]+ : Loss of the propanoyl group (CH3CH2CO).

[C8H6F]+ : The fluoromethylbenzoyl cation, resulting from cleavage of the ethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for analyzing less volatile compounds and is a cornerstone of pharmaceutical analysis. nih.govdrugtargetreview.com For this compound, LC-MS would typically use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions. europeanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. drugtargetreview.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation. americanpharmaceuticalreview.com

Spectrophotometric and Electrochemical Methods for Quantification in Chemical Studies

While chromatography is excellent for separation, spectrophotometric and electrochemical methods can offer rapid and straightforward quantification.

Spectrophotometric Methods: UV-Vis spectrophotometry can be used for quantification, leveraging the aromatic ring's absorbance of UV light. rsc.org However, this method lacks specificity if other UV-absorbing impurities are present. A more specific spectrophotometric method involves derivatization, such as with DNPH, to create a colored product whose absorbance can be measured in the visible spectrum where interferences are less likely. nih.govtandfonline.com Methods using derivatizing agents like Girard-T reagent have also been historically used for the spectrophotometric determination of ketones. nih.gov